molecular formula C14H16ClNOS B11123395 3-chloro-6-methyl-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11123395
M. Wt: 281.8 g/mol
InChI Key: UXVVSEZQRADSJG-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the sixth position, and an N-(2-methylpropyl) carboxamide group at the second position of the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene.

    Methylation: The methyl group at the sixth position can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction involving the corresponding carboxylic acid derivative and an amine, such as 2-methylpropylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methyl-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with functional groups like methoxy or cyano groups.

Scientific Research Applications

3-chloro-6-methyl-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-methyl-1-benzothiophene-2-carboxamide: Lacks the N-(2-methylpropyl) group.

    6-methyl-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide: Lacks the chlorine atom at the third position.

    3-chloro-1-benzothiophene-2-carboxamide: Lacks both the methyl group at the sixth position and the N-(2-methylpropyl) group.

Uniqueness

3-chloro-6-methyl-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide is unique due to the specific combination of substituents on the benzothiophene ring, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the chlorine atom, methyl group, and N-(2-methylpropyl) carboxamide group provides distinct properties compared to similar compounds.

Properties

Molecular Formula

C14H16ClNOS

Molecular Weight

281.8 g/mol

IUPAC Name

3-chloro-6-methyl-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H16ClNOS/c1-8(2)7-16-14(17)13-12(15)10-5-4-9(3)6-11(10)18-13/h4-6,8H,7H2,1-3H3,(H,16,17)

InChI Key

UXVVSEZQRADSJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC(C)C)Cl

Origin of Product

United States

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